molecular formula C21H19Cl2NO4S2 B4871382 (5Z)-5-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4871382
M. Wt: 484.4 g/mol
InChI Key: KWCPERWJHKHPBV-WQRHYEAKSA-N
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Description

(5Z)-5-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, dichlorobenzylidene, and methoxyphenoxy groups. Its intricate molecular architecture makes it a subject of interest for researchers exploring new chemical reactions and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Preparation of 3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde: This intermediate can be synthesized by reacting 3,5-dichlorobenzaldehyde with 2-(2-methoxyphenoxy)ethanol under specific conditions.

    Formation of the thiazolidinone ring: The intermediate benzaldehyde is then reacted with ethyl isothiocyanate and a suitable base to form the thiazolidinone ring.

    Final condensation reaction: The final step involves the condensation of the thiazolidinone intermediate with the prepared benzaldehyde under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Researchers explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups and its potential for diverse applications. Its thiazolidinone ring and dichlorobenzylidene moiety provide distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

(5Z)-5-[[3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO4S2/c1-3-24-20(25)18(30-21(24)29)11-13-10-14(22)12-15(23)19(13)28-9-8-27-17-7-5-4-6-16(17)26-2/h4-7,10-12H,3,8-9H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCPERWJHKHPBV-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)OCCOC3=CC=CC=C3OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)OCCOC3=CC=CC=C3OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-5-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-5-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-5-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

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